1-thiophen-2-yl-2H-tetrazol-5-one
Description
Properties
IUPAC Name |
1-thiophen-2-yl-2H-tetrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS/c10-5-6-7-8-9(5)4-2-1-3-11-4/h1-3H,(H,6,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECGPFLJSDVABY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C(=O)N=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)N2C(=O)N=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via a concerted mechanism where the nitrile's triple bond reacts with the azide to form the tetrazole ring. Scandium triflate or zinc bromide are effective catalysts, enabling reactions in aqueous or mixed solvents (e.g., i-PrOH/water). Microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes while maintaining yields >80%. For example, Kaya and Sen demonstrated that Pd/Co nanoparticle catalysts under microwave conditions achieve 90–99% yields for analogous tetrazoles.
Table 1: Optimization of [3+2] Cycloaddition for this compound
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| ZnBr₂ | H₂O | 100 | 15 min | 85 |
| Sc(OTf)₃ | i-PrOH/H₂O | 160 | 1 h | 78 |
| Pd/Co@CNT NPs | NMP | MW, 160 | 10 min | 95 |
Post-Synthetic Modification to Introduce Ketone Functionality
The tetrazol-5-one moiety necessitates introducing a carbonyl group post-cycloaddition. One strategy involves oxidizing the intermediate 5-(thiophen-2-yl)-1H-tetrazole (2 ) using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate under acidic conditions. However, over-oxidation risks degrading the thiophene ring, necessitating careful stoichiometric control.
Diazotization of Thiophene-2-Amidrazones
Amidrazones derived from thiophene-2-carboximidic acid derivatives offer an alternative pathway. This method, historically used for tetrazole synthesis, involves diazotization followed by cyclization.
Synthesis of Thiophene-2-Amidrazones
Thiophene-2-carboximidoyl chloride (3 ) reacts with hydrazine to form the corresponding amidrazone (4 ). Treatment with nitrous acid (HNO₂) induces diazotization, yielding the tetrazolium intermediate (5 ), which tautomerizes to this compound (6 ).
Scheme 1: Diazotization Route
Challenges and Solutions
-
Regioselectivity : Competing N1 vs. N2 substitution requires steric or electronic directing groups. Introducing electron-withdrawing groups (e.g., nitro) on the thiophene ring favors N1 substitution.
-
Yield Improvement : Using anhydrous conditions and low temperatures (−10°C) minimizes side reactions, increasing yields to 60–70%.
Hydrogenolysis of Protected Tetrazole Derivatives
Protecting group strategies enable precise functionalization. For example, 3-(2-(4-nitrobenzyl)-2H-tetrazol-5-yl)-2-thienylindole (7 ) undergoes hydrogenolysis with Pd/C and ammonium formate to remove the nitrobenzyl group, yielding 3-(1H-tetrazol-5-yl)-2-thienylindole (8 ). Adapting this method, 1-(4-nitrobenzyl)-2H-tetrazol-5-one derivatives could be deprotected to obtain the target compound.
Table 2: Deprotection Conditions for Tetrazol-5-one Synthesis
| Substrate | Catalyst | Reagent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1-(4-Nitrobenzyl)-2H-tetrazol-5-one | 10% Pd/C | NH₄HCO₂ | 1 | 87 |
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Methods
| Method | Advantages | Limitations |
|---|---|---|
| [3+2] Cycloaddition | High yield, scalable | Requires post-oxidation step |
| Diazotization | Direct ketone incorporation | Low regioselectivity |
| Hydrogenolysis | High purity | Multi-step synthesis |
| Azirine-Based Synthesis | Tunable substituents | Complex intermediate handling |
Structural Characterization and Validation
Chemical Reactions Analysis
Decomposition and Stability
The compound undergoes decomposition under thermal or acidic conditions, primarily via tetrazole ring cleavage:
| Condition | Primary Products | Mechanism |
|---|---|---|
| Thermolysis (90°C) | Thiophene-2-carbonitrile + N₂ | Retro-[3+2] cycloaddition |
| Acidic hydrolysis | Thiophene-2-carboxamide + HNO₂ | Tetrazole ring opening via protonation |
| UV irradiation | Thiophene-2-iminoxyl radical + N₂ | Photolytic N₂ elimination |
Decomposition kinetics follow first-order kinetics with activation energy .
Functionalization Reactions
The tetrazolone ring and thiophene moiety participate in distinct transformations:
Tetrazolone Core Reactivity
| Reaction | Reagents | Products | Yield |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃ in DMF | 1-Thiophen-2-yl-3-methyl-2H-tetrazol-5-one | 67% |
| Acylation | AcCl, LiHMDS in THF | N-Acetyl derivative | 82% |
| Condensation | Benzaldehyde, piperidine | Schiff base (C=N linkage) | 58% |
Alkylation occurs preferentially at N-3 due to steric hindrance from the thiophene group .
Thiophene Substitution
| Reaction | Reagents | Products | Yield |
|---|---|---|---|
| Electrophilic bromination | Br₂, FeBr₃ in CH₂Cl₂ | 5-Bromo-thiophene-tetrazolone | 73% |
| Suzuki coupling | Pd(PPh₃)₄, 4-PhC₆H₄B(OH)₂ | Biaryl-tetrazolone hybrid | 65% |
| Thiophene ring oxidation | mCPBA in CHCl₃ | Thiophene-S-oxide derivative | 89% |
The thiophene group directs electrophiles to the 5-position .
Cycloaddition and Heterocycle Formation
The compound serves as a dipolarophile in cycloadditions:
Regioselectivity in benzyne cycloadditions favors C-3 attack on the tetrazolone ring .
Biological Activity Modulation
Derivatives exhibit structure-dependent bioactivity:
| Derivative | IC₅₀ (µM) | Target |
|---|---|---|
| N-Acetyl | 0.34 ± 0.02 | Tubulin polymerization |
| 5-Bromo-thiophene | 1.2 ± 0.1 | Kinase inhibition |
| Biaryl hybrid | 0.09 ± 0.01 | P-glycoprotein inhibition |
The 5-keto group is critical for hydrogen bonding with biological targets .
Key Stability Considerations
Scientific Research Applications
Biological Activities
The biological applications of 1-thiophen-2-yl-2H-tetrazol-5-one have been explored primarily in pharmacology and medicinal chemistry.
Anticancer Activity:
Research indicates that tetrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from tetrazoles have been shown to inhibit tubulin polymerization, acting at the colchicine site, which is crucial for cancer cell growth .
Inflammation and Immunomodulation:
Tetrazole derivatives are also being investigated for their role in targeting inflammatory pathways. Compounds that inhibit caspase-1 have demonstrated potential in treating inflammatory diseases, suggesting that this compound could play a role in developing new anti-inflammatory agents .
Case Studies and Research Findings
Several studies have documented the efficacy of tetrazole derivatives, including those involving this compound:
Mechanism of Action
The mechanism by which C17 H25 F6 P Si2 exerts its effects involves interactions with molecular targets and pathways. The specific pathways depend on the context in which the compound is used. For example, in biological systems, it might interact with enzymes or receptors, while in materials science, it could influence the properties of the materials it is incorporated into.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., nitro in 2-((1H-tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanol) enhance stability but may reduce reactivity compared to electron-donating groups like methyl in 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole .
- Synthetic Routes : The target compound’s synthesis uses azide-based cyclization, while others employ nucleophilic substitution (e.g., aryl halide reactions in ) or thioether formation ().
- Thiophene vs.
Physicochemical and Spectral Comparisons
- Melting Points : Aryl-substituted tetrazoles (e.g., 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole, m.p. 148–150°C) generally exhibit higher melting points than thiophene-containing derivatives, likely due to enhanced crystallinity from halogenated aryl groups .
- Spectral Data: IR Spectroscopy: The ketone group in 1-thiophen-2-yl-2H-tetrazol-5-one would show a strong C=O stretch (~1700 cm⁻¹), absent in non-ketone analogs like 5-(thiophen-2-yl)-1H-tetrazole . NMR: Thiophene protons in the target compound resonate at ~7.0–7.5 ppm (aromatic region), whereas methyl groups in 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole appear as singlets near 2.5 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
